molecular formula C11H17BN4O4 B11753699 2-Hydrazinyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

2-Hydrazinyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B11753699
M. Wt: 280.09 g/mol
InChI Key: FLQMHWKMKCVGNA-UHFFFAOYSA-N
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Description

2-Hydrazinyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: is a complex organic compound with the molecular formula C11H17BN4O4. This compound is notable for its unique structure, which includes a pyridine ring substituted with hydrazinyl, nitro, and dioxaborolan groups. It is used in various scientific research applications due to its reactivity and potential for forming new compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.

    Introduction of Substituents: The hydrazinyl, nitro, and dioxaborolan groups are introduced through specific reactions. For instance, the nitro group can be introduced via nitration, while the hydrazinyl group can be added through hydrazination reactions.

    Final Assembly: The final compound is assembled by coupling the intermediate products under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:

    Batch Reactions: Conducting reactions in large reactors with precise control over temperature, pressure, and reaction time.

    Purification: Using techniques such as crystallization, distillation, and chromatography to purify the final product.

    Quality Control: Ensuring the product meets the required specifications through rigorous testing.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The hydrazinyl and nitro groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the pyridine ring.

Scientific Research Applications

2-Hydrazinyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing new organic compounds and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its interaction with molecular targets and pathways. The compound’s reactivity is influenced by the presence of the hydrazinyl and nitro groups, which can participate in various chemical reactions. These interactions can lead to the formation of new compounds or the modification of existing ones, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness

2-Hydrazinyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to the combination of its substituents, which confer distinct reactivity and potential applications. The presence of both hydrazinyl and nitro groups, along with the dioxaborolan moiety, allows for a wide range of chemical transformations and interactions, making it a valuable compound in scientific research.

Properties

Molecular Formula

C11H17BN4O4

Molecular Weight

280.09 g/mol

IUPAC Name

[3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]hydrazine

InChI

InChI=1S/C11H17BN4O4/c1-10(2)11(3,4)20-12(19-10)7-5-8(16(17)18)9(15-13)14-6-7/h5-6H,13H2,1-4H3,(H,14,15)

InChI Key

FLQMHWKMKCVGNA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)NN)[N+](=O)[O-]

Origin of Product

United States

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